

# CEP-28122 enzymatic versus cellular potency correlation

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## Compound Focus: CEP-28122

CAS No.: 1022958-60-6

Cat. No.: S549068

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## Quantitative Potency and Efficacy Data

The table below summarizes the key experimental data for **CEP-28122**, illustrating its potency and antitumor efficacy.

Parameter	Experimental Data
Enzymatic Potency (ALK IC <sub>50</sub> )	1.9 nM [1]
Cellular Potency (ALK pY Inhibition IC <sub>50</sub> )	25 nM (in Karpas 299 cells) [1]
Cellular Anti-proliferation (IC <sub>50</sub> )	16-32 nM (across ALK+ ALCL, NSCLC, neuroblastoma lines) [1]
In Vivo Target Inhibition	>90% ALK pY inhibition for >12 hours post-single 30 mg/kg oral dose [1]
In Vivo Antitumor Efficacy	Dose-dependent tumor growth inhibition; complete/near-complete regressions at ≥30 mg/kg BID in xenograft models [1]

Parameter	Experimental Data
In Vivo Efficacy in PDT Model	Significant clinical response in TRAF1-ALK Patient Derived Tumorgraft (PDT) model at 100 mg/kg BID [2]

## Detailed Experimental Protocols

The robust data for **CEP-28122** was generated using the following standardized experimental methodologies.

### In Vitro Enzymatic Assay

- **Purpose:** To measure direct inhibition of ALK kinase activity.
- **Methodology:** A recombinant ALK kinase domain was used. The assay quantified the incorporation of phosphate into a polypeptide substrate, which was detected using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout. **CEP-28122** was tested across a concentration range to determine the IC<sub>50</sub> value [1].

### In Vitro Cellular Assays

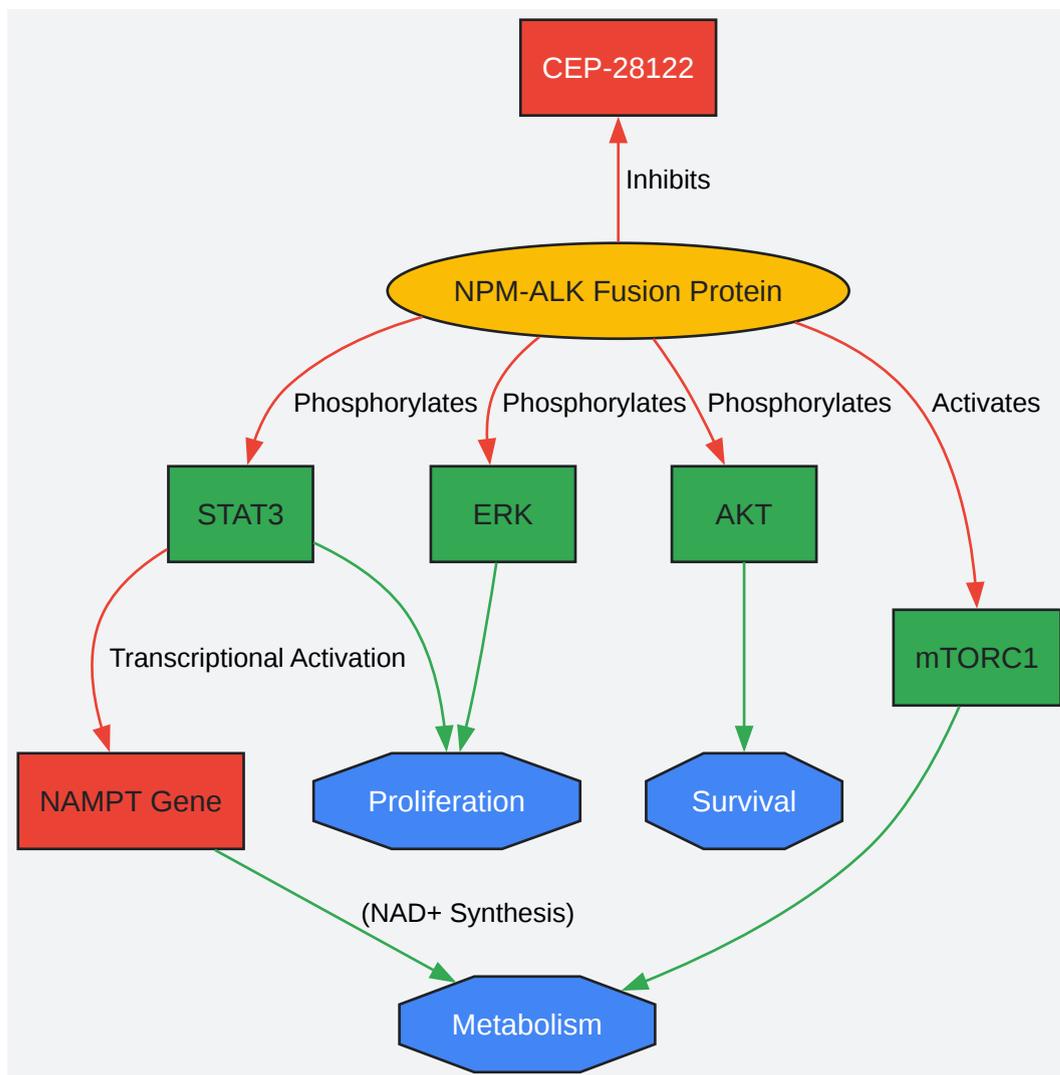
- **Purpose:** To assess the compound's ability to inhibit ALK phosphorylation and cell growth in a cellular context.
- **Cell Lines:** Utilized ALK-positive anaplastic large-cell lymphoma (ALCL) lines such as **Karpas 299** and **SUP-M2**, as well as non-small cell lung cancer (NSCLC) and neuroblastoma lines [1] [3].
- **ALK Phosphorylation Inhibition:** Cells were treated with a concentration range of **CEP-28122**. Cellular proteins were extracted and analyzed by **Western Blotting** using specific antibodies against phosphorylated ALK (Y1604) and total ALK. Band intensity was quantified to determine the IC<sub>50</sub> [1] [3].
- **Anti-proliferation/Cytotoxicity:** Cell viability was measured using the **MTT colorimetric assay**. Cells were incubated with **CEP-28122** for a set period (e.g., 72 hours), after which the MTT reagent was added. The resulting formazan product was quantified spectrophotometrically, with the signal being proportional to the number of viable cells [1].

### In Vivo Efficacy Studies

- **Purpose:** To evaluate antitumor activity and target engagement in a live organism.
- **Animal Models:** Immunodeficient mice bearing subcutaneous **tumor xenografts** from human ALK-positive cancer cell lines (e.g., SUP-M2) or patient-derived grafts (PDT) [1] [2].
- **Dosing:** **CEP-28122** was administered orally, typically in a **twice-daily (BID)** regimen, at doses ranging from 10 to 100 mg/kg [1] [2].
- **Endpoint Measurements:**
  - **Tumor Volume:** Measured regularly with calipers. Results are often presented as mean tumor volume  $\pm$  standard error [1].
  - **Target Engagement:** To confirm mechanism of action, tumors were harvested from treated mice at various time points post-dosing and analyzed by Western Blot to demonstrate inhibition of ALK phosphorylation [1].
  - **Tolerability:** Animal body weights were monitored throughout the study as an indicator of compound toxicity [1].

## ALK Signaling and Inhibitor Mechanism

The following diagram illustrates the oncogenic signaling pathway driven by NPM-ALK and the mechanism of action for **CEP-28122**.



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## Important Development Status Note

While **CEP-28122** demonstrated excellent preclinical efficacy, its clinical development was halted. **One source notes that development was "terminated due to the unexpected occurrence of severe lung toxicity in CEP-28122-treated monkeys" during IND-enabling studies [4].** This is a critical consideration for researchers, highlighting that promising in vitro and in vivo data do not always translate to a viable clinical candidate due to safety concerns.

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## References

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